9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound with the molecular formula C30H32ClNO3 and a molecular weight of 490.047 g/mol . This compound is known for its unique structural features, which include a hexahydroacridine core and a chlorobenzyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Hexahydroacridine Core: This is achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,6-Tetramethyl-9-{4-[(4-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 9-(4-(4-Methoxyphenyl)-2-thienyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Uniqueness
The uniqueness of 9-(3-((4-Chlorobenzyl)oxy)phenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione lies in its specific structural features, such as the presence of the chlorobenzyl group and the hexahydroacridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
853316-59-3 |
---|---|
Molecular Formula |
C30H32ClNO3 |
Molecular Weight |
490.0 g/mol |
IUPAC Name |
9-[3-[(4-chlorophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C30H32ClNO3/c1-29(2)13-22-27(24(33)15-29)26(28-23(32-22)14-30(3,4)16-25(28)34)19-6-5-7-21(12-19)35-17-18-8-10-20(31)11-9-18/h5-12,26,32H,13-17H2,1-4H3 |
InChI Key |
POJGPPOJCUKZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CC=C4)OCC5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.